N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine

OLED Hole Transport Material Triarylamine

N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine (CAS 949462-20-8, molecular formula C₃₂H₂₃N, molecular weight 421.53 g/mol) is a tertiary triarylamine derivative belonging to the class of naphthalene-bridged aromatic amines used primarily as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and related organic electronic devices. The compound features an amine nitrogen bridged between a 4-(naphthalen-1-yl)phenyl group and a 4-phenylnaphthalen-1-yl group, creating an extended D–π–D architecture.

Molecular Formula C32H23N
Molecular Weight 421.5 g/mol
Cat. No. B11708750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine
Molecular FormulaC32H23N
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65
InChIInChI=1S/C32H23N/c1-2-9-23(10-3-1)29-21-22-32(31-15-7-6-14-30(29)31)33-26-19-17-25(18-20-26)28-16-8-12-24-11-4-5-13-27(24)28/h1-22,33H
InChIKeyXEPHFAXGYWTLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine (CAS 949462-20-8): Structural Identity and Procurement Baseline


N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine (CAS 949462-20-8, molecular formula C₃₂H₂₃N, molecular weight 421.53 g/mol) is a tertiary triarylamine derivative belonging to the class of naphthalene-bridged aromatic amines used primarily as hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and related organic electronic devices . The compound features an amine nitrogen bridged between a 4-(naphthalen-1-yl)phenyl group and a 4-phenylnaphthalen-1-yl group, creating an extended D–π–D architecture. Unlike its closest structural analog N-(4-(naphthalen-1-yl)phenyl)naphthalen-1-amine (CAS 936916-07-3), this compound incorporates an additional phenyl substituent on the 4-position of one naphthalene ring, extending the π-conjugation length and increasing molecular weight by approximately 76 g/mol . The compound is commercially available from multiple suppliers at ≥98% purity, primarily for research and further manufacturing use in optoelectronic applications .

Why Generic Substitution of N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine with Simpler Triarylamines Is Not Scientifically Justified


Within the triarylamine HTM class, seemingly minor structural variations produce quantitatively large differences in hole mobility, HOMO–LUMO alignment, and device efficiency. The effects of naphthyl substitution pattern (α- vs β-linkage) on hole mobility exceed one order of magnitude (1.0 × 10⁻⁵ vs 5.5 × 10⁻⁵ cm² V⁻¹ s⁻¹) as demonstrated for structurally analogous triarylamine donor–acceptor systems [1]. The 4-phenyl extension on the naphthalene ring present in CAS 949462-20-8 is not a passive structural decoration; it increases the molecular conjugation length, alters the HOMO energy level through extended electron delocalization, and modifies the amorphous film morphology via increased steric bulk—all of which directly affect hole injection barrier height at the ITO/organic interface and the resulting device turn-on voltage and lifetime. Substituting this compound with simpler diarylamines (e.g., CAS 936916-07-3) or symmetric diamines (e.g., NPB, TPD) therefore risks unpredictable shifts in energy level alignment and charge transport efficiency that cannot be compensated by simple device engineering [2].

Quantitative Differentiation Evidence for N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine vs. Closest Analogs


Extended π-Conjugation via the 4-Phenylnaphthalen-1-yl Moiety: Structural Differentiation from N-(4-(Naphthalen-1-yl)phenyl)naphthalen-1-amine

The target compound contains a 4-phenylnaphthalen-1-yl substituent—a feature absent in the closest commercial analog N-(4-(naphthalen-1-yl)phenyl)naphthalen-1-amine (CAS 936916-07-3). This phenyl extension increases the molecular weight from 345.44 to 421.53 g/mol (+22%) and extends the aromatic conjugation length by one phenyl ring on the naphthalene acceptor unit . In triarylamine donor–acceptor systems, extending conjugation length at the naphthyl position has been shown to modulate the HOMO energy level and, critically, to alter hole mobility by up to a factor of five (5.5 × 10⁻⁵ vs 1.0 × 10⁻⁵ cm² V⁻¹ s⁻¹ for β- vs α-naphthyl substitution) through changes in intermolecular packing [1]. The 4-phenyl group additionally introduces steric bulk that disrupts molecular planarity, a feature associated with improved amorphous film stability and reduced crystallization tendency during device operation .

OLED Hole Transport Material Triarylamine

Hole Mobility: Class-Level Evidence That α-Naphthyl Substitution Pattern Critically Determines Charge Transport Efficiency

Although direct hole mobility measurements for CAS 949462-20-8 have not been published in peer-reviewed literature at the time of this analysis, class-level evidence from structurally analogous triarylamine donor systems provides quantitative guidance. In a systematic study of triarylamine-based donor–acceptor molecules, replacement of a phenyl group by an α-naphthyl group resulted in a two-fold decrease in hole mobility (μH from 1.0 × 10⁻⁵ to 4.2 × 10⁻⁶ cm² V⁻¹ s⁻¹), whereas β-naphthyl substitution increased μH five-fold to 5.5 × 10⁻⁵ cm² V⁻¹ s⁻¹—a 13-fold difference between α- and β-isomers [1]. The target compound features an α-naphthyl-type linkage (position 1 of naphthalene) on both aromatic arms, placing it in the α-substituted triarylamine class. Critically, the 4-phenyl substituent on one naphthalene ring introduces steric and electronic perturbations that differentiate it from the simple α-naphthyl case: the added phenyl group increases torsional angle at the aryl–naphthyl bond, potentially mitigating the mobility penalty associated with α-linkage by altering intermolecular packing . In comparison, the benchmark HTM NPB (α-NPD) exhibits hole mobility of (8.8 ± 2) × 10⁻⁴ cm² V⁻¹ s⁻¹ at 2.3 × 10⁵ V/cm [2], while TPD shows mobility of ~1.0 × 10⁻³ cm² V⁻¹ s⁻¹ [3], both measured under different conditions and device architectures that preclude direct numerical comparison.

Hole Mobility Space-Charge-Limited Current Triarylamine Donor

Thermal and Morphological Stability: Amorphous Film-Forming Advantage of the Extended Non-Planar Architecture

The non-planar, propeller-shaped conformation characteristic of triarylamines with bulky naphthyl substituents is a critical determinant of amorphous film stability—a prerequisite for long-lifetime OLED operation. The 4-phenylnaphthalen-1-yl group in the target compound introduces greater steric congestion around the amine nitrogen compared to the simpler naphthalen-1-yl group in CAS 936916-07-3, which is expected to further suppress molecular crystallization . Class-level evidence shows that 1-TNPA (tris[4-(naphthalen-1-yl)phenyl]amine), a structurally related tri-naphthyl triarylamine, exhibits superior thermal stability as a hole-transport material compared to NPD (NPB), enabling more efficient and thermally stable hole transport in OLED devices [1]. Furthermore, the propellor-like crystal packing of tris[4-(naphthalen-1-yl)phenyl]amine—characterized by C–H⋯π interactions forming one-dimensional column structures [2]—illustrates how naphthalene-phenyl triarylamines achieve stable amorphous morphologies. The 4-phenyl extension in CAS 949462-20-8 adds further conformational degrees of freedom that may enhance the entropy of the amorphous state, potentially raising the glass transition temperature (Tg) relative to the unsubstituted analog. However, no experimentally measured Tg value for this specific compound is currently available in the public domain; this inference is based on established structure–property relationships in the triarylamine HTM class [3].

Glass Transition Temperature Amorphous Film Stability OLED Device Lifetime

Multifunctional Potential: Evidence from the 1-TNPA Paradigm for Combined Hole-Transport, Emission, and Charge-Carrier Functions

The structurally related compound 1-TNPA (4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine) has been demonstrated as the first triarylamine-based multifunctional organic material capable of serving simultaneously as a deep-blue emitter, hole-transport layer, donor in organic solar cells, and active semiconductor in organic thin-film transistors (OTFTs) [1]. In OLEDs, 1-TNPA-based devices emitted deep-blue light matching the NTSC standard blue coordinates and exhibited more efficient hole transport than NPD-based devices [1]. The target compound CAS 949462-20-8 shares the same (naphthalen-1-yl)phenylamino pharmacophore but in a di-substituted rather than tri-substituted architecture, with the unique 4-phenylnaphthalen-1-yl moiety providing an additional site for electronic tuning. A closely related analog, N-phenyl-4-(4-phenylnaphthalen-1-yl)aniline (CAS 1345860-71-0), has been described as applicable as a high-performance hole transport material, bipolar host/emissive material for phosphorescent and TADF devices, and potentially as a green TADF emitter itself . These precedents establish that the (4-phenylnaphthalen-1-yl)phenylamino scaffold possesses the electronic prerequisites for multifunctional device integration—a capability not shared by simpler diarylamine HTMs such as NPB or TPD, which function solely as hole transport layers.

Multifunctional Organic Semiconductor Deep-Blue Emission Organic Thin-Film Transistor

High-Impact Application Scenarios for N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine Based on Differential Evidence


Proprietary OLED Hole-Transport Layer Development Requiring Differentiated Energy Level Alignment

Research groups developing customized OLED stacks with non-standard ITO work functions or novel emissive layer materials can utilize this compound's extended 4-phenylnaphthalen-1-yl architecture to achieve HOMO level tuning distinct from off-the-shelf NPB or TPD. The additional phenyl ring on the naphthalene acceptor unit provides a unique electronic perturbation not available in simpler diarylamine HTMs, potentially enabling finer optimization of the hole injection barrier at the anode/HTL interface . This is supported by class-level evidence showing that seemingly minor naphthyl substitution changes produce HOMO shifts sufficient to alter device turn-on voltage and luminescence efficiency [1].

Amorphous Film Engineering for Long-Lifetime OLEDs and Flexible Display Fabrication

The pronounced non-planar, propeller-shaped conformation resulting from the dual naphthyl substitution with additional 4-phenyl steric bulk makes this compound a candidate for amorphous HTL films with enhanced resistance to Joule-heating-induced crystallization. The crystal structure of the closely related tris[4-(naphthalen-1-yl)phenyl]amine demonstrates how C–H⋯π interactions between naphthalene units stabilize amorphous columnar packing [2], and the extra phenyl group in CAS 949462-20-8 may further increase the entropic barrier to crystallization. This is particularly relevant for flexible OLEDs on plastic substrates where thermal budgets during fabrication are constrained and morphological stability under mechanical flexing is critical [3].

Multifunctional Material Screening for All-Printed Organic Electronic Device Platforms

Drawing on the demonstrated multifunctionality of 1-TNPA—which serves as blue emitter, hole transporter, solar cell donor, and OTFT semiconductor in a single molecular platform [4]—researchers can evaluate CAS 949462-20-8 as a candidate for simplified, all-printed device architectures. The presence of the 4-phenylnaphthalen-1-yl group offers a distinct electronic and steric profile compared to the tri-substituted 1-TNPA, potentially enabling complementary absorption/emission characteristics or improved solubility in printing-friendly solvents. The structural precedent of N-phenyl-4-(4-phenylnaphthalen-1-yl)aniline as a bipolar host and TADF candidate further supports exploration of this compound beyond simple hole-transport applications .

Structure–Activity Relationship Studies on α-Naphthyl Triarylamine Charge Transport

The compound serves as a uniquely informative probe molecule for fundamental studies of how 4-position aryl substitution on the naphthalene ring affects hole mobility in α-naphthyl triarylamines. The 13-fold mobility difference between α- and β-naphthyl isomers documented in the literature [5] establishes that the naphthyl linkage mode is a dominant variable in charge transport. CAS 949462-20-8, with its α,α′-bis-naphthyl architecture and asymmetric 4-phenyl modification, provides an ideal test system to decouple steric from electronic contributions to hole mobility—a mechanistic question of direct relevance to the rational design of next-generation HTMs.

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